6-methoxy-1H-indole-3-carbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indole-3-carbothioamide typically involves the reaction of 6-methoxyindole with thiocarbamoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbothioamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-indole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-methoxy-1H-indole-3-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-1H-indole-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with protein kinases or other signaling molecules, modulating cellular functions . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
6-methoxy-1H-indole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbothioamide group.
1H-indole-3-acetic acid: A naturally occurring indole derivative with roles in plant growth and development.
Uniqueness
6-methoxy-1H-indole-3-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
6-methoxy-1H-indole-3-carbothioamide |
InChI |
InChI=1S/C10H10N2OS/c1-13-6-2-3-7-8(10(11)14)5-12-9(7)4-6/h2-5,12H,1H3,(H2,11,14) |
InChI Key |
GKXQPJPFARHRIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=S)N |
Origin of Product |
United States |
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